molecular formula C7H4BrFO3 B167602 5-Bromo-4-fluoro-2-hydroxybenzoic acid CAS No. 1644-71-9

5-Bromo-4-fluoro-2-hydroxybenzoic acid

Cat. No.: B167602
CAS No.: 1644-71-9
M. Wt: 235.01 g/mol
InChI Key: AJOOCGAVXMXLLF-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-4-fluoro-2-hydroxybenzoic acid can be synthesized through several methods. One common method involves the bromination and fluorination of salicylic acid derivatives. For instance, this compound can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
BFHBA has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Specifically, it plays a role in developing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes therapy. These inhibitors help regulate blood sugar levels by preventing glucose reabsorption in the kidneys, thus facilitating its excretion .

Case Study: SGLT2 Inhibitors
A recent study highlighted the synthesis of a family of SGLT2 inhibitors using BFHBA as a key intermediate. The process involved multiple synthetic steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This method demonstrated scalability and cost-effectiveness, producing approximately 70 kg per batch with a total yield of 24% .

Organic Synthesis

Reactivity and Derivatives
BFHBA is utilized as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions such as nucleophilic substitution and esterification. The presence of both bromine and fluorine atoms enhances its reactivity, allowing for the formation of diverse derivatives.

Table: Common Reactions Involving BFHBA

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with nucleophiles due to bromine/fluorineVarious substituted benzoic acids
EsterificationFormation of esters through hydroxyl groupMethyl esters
Coupling ReactionsFormation of complex organic moleculesBiologically active compounds

Material Science

Applications in Specialty Chemicals
BFHBA is also employed in the production of specialty chemicals used in various industries. Its derivatives can be utilized to enhance the properties of materials such as polymers and coatings, contributing to improved performance characteristics like thermal stability and chemical resistance.

Biological Studies

Investigating Biological Activities
Research has shown that BFHBA exhibits potential biological activities that warrant further investigation. Its interactions with biomolecules could lead to the development of new therapeutic agents or diagnostic tools. The compound's ability to modulate biochemical pathways makes it a candidate for studies focused on enzyme inhibition or receptor interaction.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoro-2-hydroxybenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a hydroxyl group. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

5-Bromo-4-fluoro-2-hydroxybenzoic acid (CAS No. 1644-71-9) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structure includes a bromine and a fluorine atom, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

  • Molecular Formula : C₇H₄BrFO₃
  • Molecular Weight : 235.01 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified
  • Purity : ≥95% .

Biological Activity Overview

This compound has been explored for its potential as an active pharmaceutical ingredient (API) due to its structural features that may confer various biological activities, including anti-inflammatory and antimicrobial effects. Here are some key findings regarding its biological activity:

Anti-inflammatory Properties

The presence of hydroxyl groups in aromatic acids is often associated with anti-inflammatory activity. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with cyclooxygenase enzymes or other inflammatory mediators. Although direct studies on this specific compound are sparse, related compounds have been documented to inhibit inflammatory responses in various models .

Potential as an SGLT2 Inhibitor Precursor

Recent research has highlighted the importance of 5-bromo derivatives in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. The compound serves as a key intermediate in the synthesis of these inhibitors, indicating its relevance in therapeutic contexts .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialHalogenated benzoic acids show significant antibacterial activity; specific data on this compound is limited but expected based on structure.
Anti-inflammatoryHydroxylated benzoic acids may inhibit cyclooxygenase; direct evidence for this compound is lacking but inferred from related studies.
SGLT2 InhibitionServes as an intermediate in the synthesis of SGLT2 inhibitors, relevant for diabetes treatment.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is likely that the compound interacts with specific enzyme targets or cellular pathways due to the presence of functional groups conducive to such interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-2-hydroxybenzoic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves halogenation and hydroxylation of a benzoic acid precursor. For example, bromination/fluorination of a substituted salicylic acid derivative using reagents like N-bromosuccinimide (NBS) or Selectfluor. Intermediates should be characterized via NMR (1H/13C), mass spectrometry (exact mass: 233.9328 g/mol ), and HPLC to confirm purity (>95%) . Recrystallization in polar solvents (e.g., ethanol/water mixtures) is effective for purification.

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry : Confirm molecular weight using high-resolution MS (HRMS) to match the exact mass of 233.9328 g/mol .
  • FT-IR : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹).
  • Multinuclear NMR : 19F NMR is essential to resolve fluorine coupling patterns, while 1H NMR should show aromatic protons and hydroxyl group shifts .

Q. How should researchers handle storage and stability concerns for this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation. Purity (>97%) is maintained by avoiding prolonged exposure to moisture or oxygen . Pre-use analysis (e.g., TLC or HPLC) is advised to detect decomposition.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) may improve regioselectivity in cross-coupling steps .
  • Reagent Ratios : Stoichiometric excess of fluorinating agents (e.g., 1.2 equiv. Selectfluor) enhances fluorination efficiency. Monitor progress via in-situ FT-IR or GC-MS.

Q. How should discrepancies in spectral data (e.g., NMR shifts) between batches be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare data with published spectra of structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid ).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and identify anomalies .
  • Contradiction Analysis : Replicate synthesis under controlled conditions and systematically vary parameters (e.g., solvent, temperature) to isolate variables causing discrepancies .

Q. What strategies are effective for studying the biological activity of this compound, such as antimicrobial effects?

  • Methodological Answer :

  • In Vitro Assays : Screen against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine MIC values .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -Br with -CF₃) and compare bioactivity trends .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to assess interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. Notes

  • Safety : Follow GHS protocols for boronic acid derivatives (e.g., avoid ignition sources ).
  • Data Integrity : Cross-reference spectral libraries (e.g., NIST ) to validate results.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing .

Properties

IUPAC Name

5-bromo-4-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOOCGAVXMXLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594140
Record name 5-Bromo-4-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-71-9
Record name 5-Bromo-4-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-fluoro-2-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Fluoro-2-hydroxybenzoic acid (29.01 g, 0.186 mol) was dissolved in acetic acid (290 ml), then a solution of bromine (31.18 g, 0.195 mol) dissolved in acetic acid (15 ml) was gradually dropwise added at room temperature (1 hour). After stirred at 60° C. for 24 hours, this was cooled to room temperature. The reaction liquid was dried to solidness under reduced pressure, the residue was dissolved in methanol (100 ml), and this was poured into water (600 ml). After stirring at room temperature for 15 minutes, the precipitated crystal was washed and collected by filtration, and dried to obtain the entitled compound (35.36 g, 93%) as a colorless solid.
Quantity
29.01 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
31.18 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a stirring solution of 4-fluoro-2-hydroxy-benzoic acid (5.58 g, 35.7 mmol) in dimethyl formamide (72 mL, 0.5 M) was added N-bromosuccinimide (7.08 g, 39.3 mmol). The mixture was allowed to stir for 24 h at room temperature. Next, the mixture was diluted with 300 mL of ethyl acetate and washed successively with water (3×330 mL) and saturated aq LiCl (4×200 mL). The organic layer was dried over Na2SO4, filtered and concentrated to afford 5-bromo-4-fluoro-2-hydroxy-benzoic acid (8.1 g, 96%) as a beige powder. Please note, the product may contain up to 20% of a dibrominated impurity which may be separated from the desired product after coupling with a benzylamine or upon methylation (Example 50): Rf 0.32 (20% methanol in dichloromethane); 1H NMR (DMSO-d6, 300 mHz) δ 8.00 (d, J=8.1 Hz, 1 H), 7.05 (d, J=10.5 Hz, 1 H).
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-4-fluoro-2-hydroxybenzoic acid
5-Bromo-4-fluoro-2-hydroxybenzoic acid
5-Bromo-4-fluoro-2-hydroxybenzoic acid
5-Bromo-4-fluoro-2-hydroxybenzoic acid
5-Bromo-4-fluoro-2-hydroxybenzoic acid
5-Bromo-4-fluoro-2-hydroxybenzoic acid

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